molecular formula C8H9FO2 B1334146 1-Fluoro-2,3-dimethoxybenzene CAS No. 394-64-9

1-Fluoro-2,3-dimethoxybenzene

Cat. No.: B1334146
CAS No.: 394-64-9
M. Wt: 156.15 g/mol
InChI Key: MNBADDMXGOBTIC-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-dimethoxybenzene is an organic compound with the chemical formula C9H11FO2. It is characterized by the presence of fluorine and methoxy functional groups attached to a benzene ring. This compound is a colorless liquid with a melting point of approximately -37°C and a boiling point of around 170-172°C . It is soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

1-Fluoro-2,3-dimethoxybenzene can be synthesized through various methods. One common synthetic route involves the reaction of phthalate ether with hydrogen fluoride under acidic conditions . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products.

In industrial settings, the production of this compound often involves electrophilic aromatic substitution reactions. These reactions typically proceed through a two-step mechanism: the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to yield the substituted benzene ring .

Chemical Reactions Analysis

1-Fluoro-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3-dimethoxybenzene in electrophilic aromatic substitution reactions involves the formation of a positively charged benzenonium intermediate. In the first, slow step, the electrophile forms a sigma-bond with the benzene ring, generating the intermediate. In the second, fast step, a proton is removed from this intermediate, yielding the substituted benzene ring .

Comparison with Similar Compounds

1-Fluoro-2,3-dimethoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-fluoro-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBADDMXGOBTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374578
Record name 1-fluoro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-64-9
Record name 1-fluoro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 394-64-9
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Synthesis routes and methods I

Procedure details

A mixture of 3-fluorobenzene-1,2-diol (145 g, 1132 mmol), potassium carbonate (313 g, 2264 mmol) and iodomethane (177 mL, 2830 mmol) in N,N-Dimethylformamide (DMF) (300 mL) was stirred at RT for 48 h. LCMS showed the complete consuption of starting material. The mixture was diluted with ethyl acetate (EA), filtered, washed with water, dried and evaporated in vacuo. The crude material was purified by normal phase automatic silica gel column chromatography (Combiflash RF, 220 g column), eluting with EA/Hexane (10%-80%) to afford 1-fluoro-2,3-dimethoxybenzene (149 g, 954 mmol, 84% yield) as a colorless oil. LCMS (M+H)+: 157.0.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

After dissolving the 3-fluorocatechol (30 g, 0.234 mol) in dimethylformamide (400 ml), methyl iodide (32 ml, 0.515 mol) and potassium carbonate (80.7 g, 0.515 mol) were added while stirring on ice, and the stirring was continued at room temperature for 18 hours. Water (500 ml) was added and extraction was performed with diethyl ether (400 ml×2), and then after washing the combined organic layers with brine (400 ml) and drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to yield the title compound as a light yellow liquid (34 g, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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